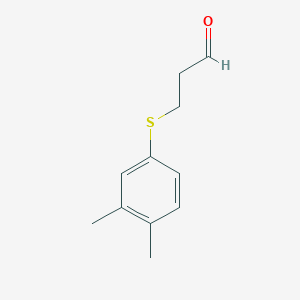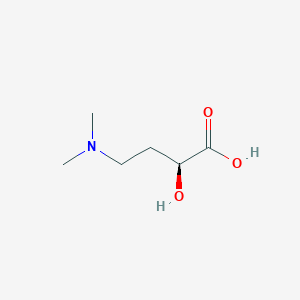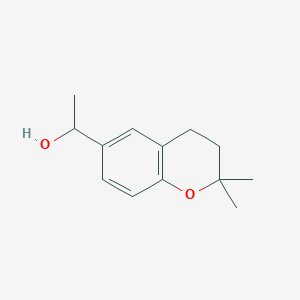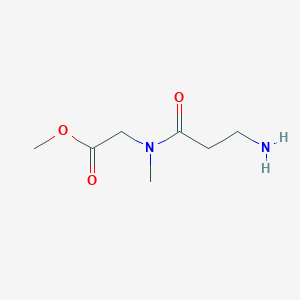
methyl 2-(3-amino-N-methylpropanamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-amino-N-methylpropanamido)acetate: is an organic compound with the molecular formula C7H15N2O3 It is a derivative of amino acids and esters, characterized by the presence of an amino group, a methyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-amino-N-methylpropanamido)acetate typically involves the reaction of methyl 2-bromoacetate with N-methyl-3-aminopropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Methyl 2-(3-amino-N-methylpropanamido)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or esters.
科学的研究の応用
Methyl 2-(3-amino-N-methylpropanamido)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-(3-amino-N-methylpropanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Methyl 2-(3-chloro-N-methylpropanamido)acetate: Similar structure but with a chlorine atom instead of an amino group.
Methyl 2-(3-hydroxy-N-methylpropanamido)acetate: Contains a hydroxyl group instead of an amino group.
Uniqueness: Methyl 2-(3-amino-N-methylpropanamido)acetate is unique due to the presence of both an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
特性
分子式 |
C7H14N2O3 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
methyl 2-[3-aminopropanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C7H14N2O3/c1-9(5-7(11)12-2)6(10)3-4-8/h3-5,8H2,1-2H3 |
InChIキー |
YKZZHGMZKDLRRR-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)OC)C(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)

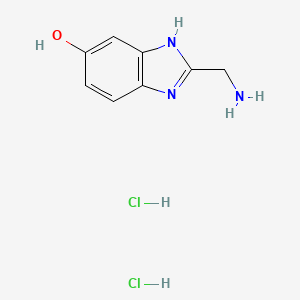

![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
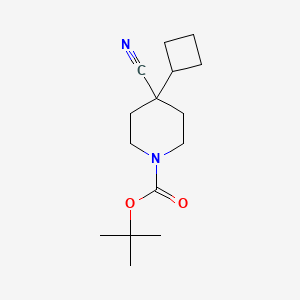
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)

